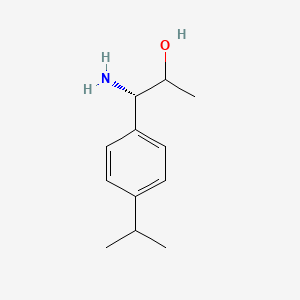

(1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃):

- δ 1.22 (d, J = 6.8 Hz, 6H, isopropyl CH₃)

- δ 2.78 (septet, J = 6.8 Hz, 1H, isopropyl CH)

- δ 3.45 (dd, J = 10.1, 4.3 Hz, 1H, C2-OH)

- δ 3.92 (m, 1H, C1-NH₂)

- δ 7.25–7.35 (m, 4H, aromatic H).

¹³C NMR (100 MHz, CDCl₃):

Infrared (IR) and Raman Spectroscopy

IR (KBr, cm⁻¹):

- 3360 (O–H stretch)

- 3280, 3180 (N–H asymmetric/symmetric stretch)

- 1605 (C=C aromatic)

- 1375 (isopropyl C–H bend).

Raman (cm⁻¹):

- 3050 (aromatic C–H stretch)

- 1450 (C–N stretch)

- 990 (C–O bend).

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

(1S)-1-amino-1-(4-propan-2-ylphenyl)propan-2-ol |

InChI |

InChI=1S/C12H19NO/c1-8(2)10-4-6-11(7-5-10)12(13)9(3)14/h4-9,12,14H,13H2,1-3H3/t9?,12-/m1/s1 |

InChI Key |

BPLOSCYHANWPKX-FFFFSGIJSA-N |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)[C@@H](C(C)O)N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(C(C)O)N |

Origin of Product |

United States |

Biological Activity

(1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL, a compound with significant pharmacological potential, has been the subject of various studies focusing on its biological activities. This article reviews the available literature on its synthesis, biological effects, and underlying mechanisms of action, providing a comprehensive overview of its therapeutic potential.

Synthesis and Structural Characteristics

The compound is synthesized through a series of chemical reactions that involve the introduction of an isopropyl group and an amino group to a phenolic structure. The structural formula can be represented as follows:

This compound belongs to a class of molecules known for their interaction with various biological targets, including receptors and enzymes.

1. Cardioprotective Effects

Recent studies have demonstrated that this compound exhibits cardioprotective properties. In an animal model, it was shown to mitigate cardiac damage induced by 5-fluorouracil (5-FU). The administration of the compound at doses of 5 mg/kg and 10 mg/kg resulted in significant reductions in biomarkers associated with myocardial injury, such as creatinine kinase myocardial band (CK-MB) and troponin I (cTnI) .

Table 1: Cardiac Biomarkers Post-Treatment with this compound

| Treatment Group | CK-MB (U/L) | cTnI (ng/mL) | LDH (U/L) |

|---|---|---|---|

| Normal Control | 16.50 ± 0.619 | 0.029 ± 0.001 | 391.2 ± 9.495 |

| Toxic Control | 35.50 ± 1.928 | 1.99 ± 0.045 | 1061 ± 22.20 |

| Comp-1 (5 mg/kg) | 20.33 ± 0.421 | 1.529 ± 0.015 | 798.2 ± 22.01 |

| Comp-1 (10 mg/kg) | 13.33 ± 0.614 | 1.017 ± 0.031 | 362.8 ± 13.53 |

The results indicate a dose-dependent effect, with the higher dose showing more pronounced protective effects against cardiac damage.

2. Hepatoprotective Effects

In addition to its cardioprotective properties, this compound has demonstrated hepatoprotective effects by significantly reducing liver enzyme levels in rats subjected to toxic doses of 5-FU . The compound notably decreased alkaline phosphatase (ALP), alanine transaminase (ALT), and aspartate aminotransferase (AST) levels.

Table 2: Liver Enzyme Levels Post-Treatment

| Treatment Group | ALP (U/L) | ALT (U/L) | AST (U/L) |

|---|---|---|---|

| Normal Control | Baseline | Baseline | Baseline |

| Toxic Control | Increased | Increased | Increased |

| Comp-1 (5 mg/kg) | Reduced | No Significant Change | Reduced |

| Comp-1 (10 mg/kg) | Significantly Reduced | No Significant Change | Significantly Reduced |

The protective effects against liver toxicity highlight the compound's potential as a therapeutic agent in conditions involving liver damage.

The biological activity of this compound is believed to be mediated through its interaction with specific receptors and enzymes:

- Beta-Adrenergic Receptors : Molecular docking studies suggest that this compound interacts favorably with human beta2-adrenergic G protein-coupled receptors, indicating potential applications in cardiovascular therapeutics .

- Calcium Channels : The compound also shows affinity for T-type calcium channels, which are crucial in regulating cardiac function and blood pressure .

Case Studies

Several case studies have documented the effects of this compound in preclinical settings:

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H19NO

- Molecular Weight : 193.29 g/mol

- CAS Number : 1212937-42-2

The compound features an amino group and a hydroxyl group, which contribute to its reactivity and potential as a chiral building block in organic synthesis.

Drug Development

Research has indicated that (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL can serve as a scaffold for developing new therapeutic agents. It has been studied for its potential as an inhibitor of protein interactions, particularly those involving the S100A10 protein, which is implicated in various diseases including cancer. Molecular docking studies have shown that derivatives of this compound can effectively block the interaction between S100A10 and annexin A2, suggesting a possible role in cancer treatment .

Chiral Auxiliary in Synthesis

The compound's chiral nature makes it an excellent candidate as a chiral auxiliary in asymmetric synthesis. Its ability to influence the stereochemistry of reactions allows chemists to produce enantiomerically enriched compounds, which are critical in the development of pharmaceuticals .

Studies have demonstrated that analogs of this compound exhibit significant biological activities. For instance, certain derivatives have shown promise as inhibitors of cyclooxygenases and lipoxygenases, enzymes involved in inflammatory processes . This suggests potential applications in developing anti-inflammatory medications.

Cosmetic Formulations

The compound's properties have also been explored in cosmetic sciences. Its ability to act as a stabilizing agent in formulations can enhance the efficacy and shelf-life of cosmetic products .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL and its analogs:

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Effects: The 4-isopropyl group in the target compound increases lipophilicity compared to smaller substituents (e.g., methyl or halogens) . This may enhance membrane permeability but reduce aqueous solubility.

Stereochemical Considerations: All analogs listed retain the (1S,2R) or (2S,1R) configurations, underscoring the importance of stereochemistry in biological activity. For example, β-blockers like propranolol rely on specific stereochemistry for β-adrenergic receptor binding .

Physicochemical Properties :

- Molecular weight : Varies significantly (141.17–295.09 g/mol), influenced by substituents like iodine or trifluoromethylthio .

- Heterocyclic vs. Phenyl : The furyl-containing compound has a lower molecular weight and introduces a hydrogen-bond acceptor (furan oxygen), which may affect target binding.

Synthetic and Functional Utility :

Preparation Methods

Asymmetric Reduction of Ketone Precursors

The most common and industrially relevant method for preparing (1S)-1-Amino-1-(4-isopropylphenyl)propan-2-OL is the asymmetric reduction of the corresponding ketone precursor, typically 1-(4-isopropylphenyl)propan-2-one or related derivatives. This method involves:

- Chiral Catalysts: Use of rhodium or ruthenium complexes with chiral ligands to induce enantioselectivity during the reduction step.

- Reaction Conditions: Optimization of temperature, pressure, catalyst loading, and solvent to maximize yield and enantiomeric excess.

- Advantages: High stereoselectivity, scalability, and potential for continuous flow processing for industrial production.

This method yields the amino alcohol with high optical purity and is favored due to its efficiency and adaptability to large-scale synthesis.

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

Another significant approach involves the resolution of racemic mixtures of 1-amino-1-(4-isopropylphenyl)propan-2-ol through the formation of diastereomeric salts with chiral resolving agents such as enantiomers of N-tosyl-leucine:

- Step (a): Dissolution of racemic amino alcohol with one enantiomer of N-tosyl-leucine in an anhydrous organic solvent like absolute ethanol.

- Step (b): Crystallization of diastereomeric salts, which differ in solubility, enabling separation by filtration.

- Step (c): Treatment of isolated salts with basic aqueous solutions to liberate the pure enantiomer.

- Step (d): Optional purification by converting the amino alcohol into its cinnamate derivative followed by recrystallization to enhance optical purity.

- Step (e): Preferential crystallization techniques (e.g., AS3PC - Advanced Seeded Semi-Preferential Crystallization) to further improve enantiomeric excess and yield.

This method is well-documented in patent literature and allows for recovery and reuse of the resolving agent, making it economically attractive for fine chemical production.

Continuous Preferential Crystallization

Advanced crystallization techniques have been developed to improve the efficiency of enantiomer separation:

- S3PC (Semi-Preferential Crystallization): A continuous process involving seeding and controlled crystallization to selectively isolate one enantiomer.

- Benefits: Enhanced purity, scalability, and reduced solvent usage.

This approach is often integrated with the resolution steps for large-scale production.

Comparative Data Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Asymmetric Reduction | Chiral rhodium/ruthenium catalysts; ketone precursor | High enantioselectivity; scalable | Requires expensive catalysts; sensitive to conditions |

| Resolution via Diastereomeric Salt | Use of N-tosyl-leucine enantiomers; crystallization | Economical; reusable resolving agents | Multi-step; solvent-intensive |

| Preferential Crystallization | Continuous seeded crystallization (AS3PC) | High purity; continuous process | Requires precise control; complex setup |

Detailed Research Findings

- Catalyst Selection: Rhodium complexes with chiral phosphine ligands have shown enantiomeric excesses exceeding 95% in the reduction of 1-(4-isopropylphenyl)propan-2-one to the amino alcohol.

- Reaction Optimization: Temperature control near ambient to slightly elevated temperatures (20–40 °C) and hydrogen pressures of 1–5 atm optimize yield and stereoselectivity.

- Resolution Efficiency: The use of (S)-N-tosyl-leucine as a resolving agent yields diastereomeric salts with differential solubility, enabling effective separation. Subsequent conversion to cinnamate derivatives followed by recrystallization achieves optical purities above 99%.

- Recovery and Reuse: The resolving agent can be recovered in strong acid media without loss of activity, improving process sustainability.

- Industrial Application: Continuous flow reactors combined with preferential crystallization methods have been implemented to meet industrial demand with consistent quality.

Q & A

Q. What protocols ensure reproducibility in crystallography studies of this compound?

- Methodological Answer : Standardize crystallization conditions (solvent ratio, cooling rate) using high-throughput screening (e.g., Gryphon LCP). Validate crystal structure with single-crystal X-ray diffraction and compare with Cambridge Structural Database entries. Report unit cell parameters and refinement statistics (R-factor <5%) for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.